molecular formula C20H19N5O2 B2381945 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-51-4

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2381945
CAS No.: 899997-51-4
M. Wt: 361.405
InChI Key: FBQPMAAIIAFOBU-UHFFFAOYSA-N
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Description

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound leads to a halt in cell cycle progression, particularly blocking the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde and acetoacetanilide under mild conditions. The reaction is often catalyzed by a Schiff base zinc (II) complex supported on magnetite nanoparticles, which facilitates the formation of the triazolopyrimidine core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy separation and reuse of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to the presence of both triazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-17(19(27)23-15-6-4-3-5-7-15)18(14-8-10-16(26)11-9-14)25-20(21-12)22-13(2)24-25/h3-11,18,26H,1-2H3,(H,23,27)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQPMAAIIAFOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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